molecular formula C10H10N2O B1197189 4-(pyrazol-1-ylmethyl)phenol CAS No. 80200-09-5

4-(pyrazol-1-ylmethyl)phenol

Cat. No.: B1197189
CAS No.: 80200-09-5
M. Wt: 174.2 g/mol
InChI Key: SLCYYEKQDZIXOZ-UHFFFAOYSA-N
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Description

4-(pyrazol-1-ylmethyl)phenol is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxybenzyl)pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38MAPK) . These interactions suggest that 1-(4-Hydroxybenzyl)pyrazole may have anti-inflammatory properties. Additionally, it binds to specific receptors, influencing signal transduction pathways and modulating cellular responses.

Cellular Effects

The effects of 1-(4-Hydroxybenzyl)pyrazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving HeLa and C6 cell lines, 1-(4-Hydroxybenzyl)pyrazole exhibited antiproliferative activity . This compound also affects the expression of genes involved in inflammation, such as COX-2 and TNF-α, thereby modulating the inflammatory response . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species (ROS).

Molecular Mechanism

At the molecular level, 1-(4-Hydroxybenzyl)pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, 1-(4-Hydroxybenzyl)pyrazole modulates gene expression by interacting with transcription factors and influencing their activity. This results in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-Hydroxybenzyl)pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to 1-(4-Hydroxybenzyl)pyrazole can result in sustained anti-inflammatory effects and modulation of cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-(4-Hydroxybenzyl)pyrazole vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant anti-inflammatory and antiproliferative effects without causing toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

1-(4-Hydroxybenzyl)pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of 1-(4-Hydroxybenzyl)pyrazole within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(4-Hydroxybenzyl)pyrazole within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 1-(4-Hydroxybenzyl)pyrazole plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 1-(4-Hydroxybenzyl)pyrazole can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(pyrazol-1-ylmethyl)phenol can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzylhydrazine with pyrazole-forming reagents under controlled conditions. For instance, the reaction of 4-hydroxybenzylhydrazine with hexafluoroacetylacetone or trifluoroacetylacetone yields the desired pyrazole derivatives . The reaction typically requires a solvent such as ethanol and may involve catalysts to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(pyrazol-1-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in the benzyl moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(pyrazol-1-ylmethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(pyrazol-1-ylmethyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxyl group on the benzyl moiety, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-4-2-9(3-5-10)8-12-7-1-6-11-12/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCYYEKQDZIXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230151
Record name 1-(4-Hydroxybenzyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80200-09-5
Record name 1-(4-Hydroxybenzyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080200095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxybenzyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1H-pyrazol-1-yl)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(4-Hydroxybenzyl)pyrazole interact with dopamine β-mono-oxygenase?

A1: The research paper identifies 1-(4-Hydroxybenzyl)pyrazole as a potent inhibitor of DBM, rather than a substrate. [] While the exact mechanism of inhibition isn't detailed in this paper, it suggests that replacing the imidazole moiety of the substrate analogue 1-(4-Hydroxybenzyl)imidazole with a pyrazole ring results in the loss of substrate activity and a gain of inhibitory activity. This finding suggests that the pyrazole structure might interfere with the enzyme's active site, preventing the binding and conversion of the natural substrate.

Q2: What is the significance of discovering a heterocyclic inhibitor for dopamine β-mono-oxygenase?

A2: This study is significant because it represents the first report of a heterocyclic compound acting as either a substrate or an inhibitor for DBM. [] This discovery opens avenues for designing entirely new classes of DBM inhibitors, potentially leading to novel therapeutic agents for conditions where DBM activity is implicated.

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